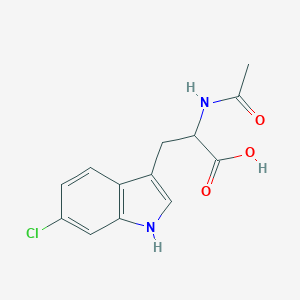

N-Acetyl 6-chlorotryptophan

描述

GKA 50 是一种有效的葡萄糖激酶激活剂,在葡萄糖代谢中起着至关重要的作用。葡萄糖激酶负责将葡萄糖磷酸化为葡萄糖-6-磷酸,这是糖酵解的关键步骤。 GKA 50 因其潜在的治疗应用(尤其是治疗 2 型糖尿病)而被广泛研究,因为它能够增强胰岛素分泌并改善葡萄糖稳态 .

准备方法

合成路线和反应条件

GKA 50 的合成涉及多个步骤,从市售原料开始反应条件通常包括使用有机溶剂、催化剂和控制温度,以确保高产率和纯度 .

工业生产方法

GKA 50 的工业生产遵循类似的合成路线,但规模更大。该工艺针对效率、成本效益和环境可持续性进行了优化。 这包括使用连续流动反应器、自动化系统和严格的质量控制措施,以确保产品质量一致 .

化学反应分析

反应类型

GKA 50 会经历各种化学反应,包括:

氧化: GKA 50 在特定条件下可以被氧化形成氧化衍生物。

还原: 还原反应可用于修饰 GKA 50 上的官能团。

常用试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 各种卤化剂和亲核试剂被用于取代反应.

主要产品

这些反应形成的主要产物包括具有修饰官能团的各种 GKA 50 衍生物,可以对其生物活性及其潜在的治疗应用进行进一步研究 .

科学研究应用

Medicinal Chemistry

Bioactivity and Precursor for Bioactive Compounds

N-Acetyl 6-chlorotryptophan is recognized for its unique bioactivity, making it a valuable precursor in the synthesis of various bioactive compounds. It can be utilized to create derivatives with enhanced pharmacological properties. For instance, studies have shown that 6-chlorotryptophan can serve as a precursor for the synthesis of important neurotransmitters and other biologically active molecules, such as serotonin and melatonin .

Enantiomeric Separation Techniques

The optical purity of N-Ac-6-Cl-Trp can be determined using high-performance liquid chromatography (HPLC) with zwitterionic chiral stationary phases (CSP). This method allows for the efficient separation of enantiomers, which is crucial in developing pharmaceuticals where the activity often depends on the specific chirality of the compound . The HPLC method demonstrated that N-Ac-6-Cl-Trp could achieve an enantiomeric excess greater than 99.0%, highlighting its potential for use in drug formulation .

Biosynthesis and Metabolic Engineering

De Novo Production Platforms

Recent advances in synthetic biology have enabled the de novo production of halogenated tryptophan derivatives, including N-Ac-6-Cl-Trp, using engineered Escherichia coli strains. These strains can produce significant quantities (300 to 700 mg/L) of halogenated tryptophan precursors through modular co-culture systems . This platform not only allows for the efficient production of N-Ac-6-Cl-Trp but also facilitates the exploration of various downstream metabolic pathways to generate diverse halogenated compounds.

Biosynthetic Pathways

Research has focused on reconstructing biosynthetic pathways in microorganisms to enhance the yield and reduce costs associated with producing tryptophan derivatives. For example, Corynebacterium glutamicum has been engineered to produce various tryptophan derivatives through optimized biosynthetic pathways . This approach is significant for industrial applications where cost-effectiveness and sustainability are critical.

Industrial Applications

Pharmaceutical and Chemical Industries

This compound serves as an important intermediate in the pharmaceutical and chemical industries. Its derivatives are utilized in the synthesis of drugs that target various conditions, including mood disorders and sleep-related issues due to their relation to serotonin and melatonin synthesis . Moreover, halogenated tryptophans are also being explored for their roles in developing agrochemicals and pesticides .

- Enantiomeric Separation Study : A study demonstrated that N-Ac-6-Cl-Trp could be effectively separated into its enantiomers using a specific HPLC method, achieving high optical purity essential for pharmaceutical applications .

- Biosynthesis Research : Research involving engineered E. coli showcased a robust platform for producing halogenated tryptophans, including N-Ac-6-Cl-Trp, emphasizing its potential for large-scale industrial applications .

- Pharmaceutical Development : The role of N-acetylated tryptophans in synthesizing bioactive compounds was highlighted in multiple studies, underscoring their importance in developing new therapeutic agents targeting neurological disorders .

作用机制

GKA 50 通过与葡萄糖激酶酶上的别构位点结合发挥作用,从而提高酶对葡萄糖的亲和力。这种结合增强了葡萄糖激酶的催化活性,导致葡萄糖磷酸化为葡萄糖-6-磷酸增加。葡萄糖-6-磷酸水平的增加刺激胰腺 β 细胞分泌胰岛素,并改善周围组织对葡萄糖的摄取和利用。 所涉及的分子靶点和通路包括葡萄糖激酶酶、胰岛素信号通路和葡萄糖转运蛋白 .

相似化合物的比较

类似化合物

多扎格列汀: 一种双重作用的葡萄糖激酶激活剂,可增加胰岛素分泌和葡萄糖敏感性。

TTP399: 一种肝脏选择性葡萄糖激酶激活剂,靶向肝脏中的葡萄糖代谢。

MK-0941: 另一种葡萄糖激酶激活剂,因其在糖尿病治疗中的潜力而被研究 .

GKA 50 的独特性

GKA 50 因其对葡萄糖激酶的高效力和特异性而独一无二。在临床前和临床研究中,它已显示出显著的降糖作用,使其成为治疗 2 型糖尿病的有希望的候选药物。 它通过葡萄糖激酶的别构激活来调节胰岛素分泌和葡萄糖代谢的能力,使其区别于其他类似化合物 .

生物活性

N-Acetyl 6-chlorotryptophan (N-Ac-6-Cl-Trp) is a derivative of tryptophan that has garnered attention in the fields of biochemistry and pharmacology due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of N-Ac-6-Cl-Trp, including its mechanisms of action, effects on various biological pathways, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an acetyl group at the nitrogen atom and a chlorine atom at the sixth position of the indole ring. This modification alters its chemical reactivity and biological interactions compared to other tryptophan derivatives.

The biological activity of N-Ac-6-Cl-Trp is primarily attributed to its influence on several metabolic pathways:

- Indoleamine 2,3-Dioxygenase (IDO) Inhibition : N-Ac-6-Cl-Trp has been shown to inhibit IDO, an enzyme that catalyzes the first step in tryptophan metabolism via the kynurenine pathway. This inhibition can lead to increased levels of tryptophan and its downstream metabolites, which are crucial for various physiological processes .

- Serotonin Pathway Modulation : Due to its structural similarity to serotonin precursors, N-Ac-6-Cl-Trp may interact with serotonin receptors, potentially influencing mood regulation and neurochemical signaling.

- Glucose Metabolism : Research indicates that N-Ac-6-Cl-Trp may enhance insulin secretion from pancreatic beta cells, thereby playing a role in glucose homeostasis. This effect is linked to its activation of glucokinase, an enzyme critical for glucose phosphorylation.

Anti-inflammatory Effects

N-Ac-6-Cl-Trp has been investigated for its anti-inflammatory properties. Studies suggest that it may modulate immune responses by affecting cytokine production and reducing inflammation in various models, which could have implications for treating autoimmune diseases .

Anticancer Potential

The compound has shown promise in cancer research, particularly in enhancing the efficacy of certain therapeutic peptides. For instance, modifications including N-Ac-6-Cl-Trp have been associated with increased binding affinity to Mdm2, a protein that regulates p53 activity in cancer cells. This modification has resulted in enhanced cellular activity against tumors .

Case Studies

- Kynurenine Pathway Dysregulation : A study highlighted the role of kynurenine pathway metabolites in multiple sclerosis (MS), suggesting that compounds like N-Ac-6-Cl-Trp could be explored as therapeutic agents due to their potential to modulate neuroinflammation .

- Insulin Secretion : Research on pancreatic beta cells demonstrated that N-Ac-6-Cl-Trp significantly increased insulin secretion in response to glucose stimulation. This finding supports its potential use in managing type 2 diabetes mellitus.

- Cancer Therapeutics : In a study focusing on stapled peptides targeting Mdm2, the incorporation of N-Ac-6-Cl-Trp led to a substantial increase in binding affinity and cellular activity against cancer cells, indicating its utility as a building block for developing novel anticancer agents .

Comparative Analysis

To better understand the unique properties of N-Ac-6-Cl-Trp compared to other tryptophan derivatives, the following table summarizes key differences:

| Compound | IDO Inhibition | Serotonin Interaction | Insulin Secretion Enhancement |

|---|---|---|---|

| This compound | Yes | Possible | Yes |

| 6-Chlorotryptophan | Moderate | Yes | No |

| N-Acetyl Tryptophan | No | Possible | Moderate |

属性

IUPAC Name |

2-acetamido-3-(6-chloro-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O3/c1-7(17)16-12(13(18)19)4-8-6-15-11-5-9(14)2-3-10(8)11/h2-3,5-6,12,15H,4H2,1H3,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCLMWFCLWYOLIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CNC2=C1C=CC(=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40512177 | |

| Record name | N-Acetyl-6-chlorotryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40512177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50517-10-7 | |

| Record name | N-Acetyl-6-chlorotryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50517-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl-6-chlorotryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40512177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。